(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid” is a chemical compound with the molecular formula C9H12N2O3S . It has a molecular weight of 228.27 . The IUPAC name for this compound is 3-(1-allyl-5-oxo-2-thioxo-4-imidazolidinyl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O3S/c1-2-5-11-8(14)6(10-9(11)15)3-4-7(12)13/h2,6H,1,3-5H2,(H,10,15)(H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.27 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- The reaction of (2,2-dimethylhydrazino)succinic acid ester with allyl and phenyl isothiocyanates leads to esters of 1-substituted (3-dimethylamino-5-oxo-2-thioxo-4-imidazolidinyl)acetic acids. The structure of one such ester, methyl (1-allyl-5-oxo-2-thioxoimidazolidin-4-ylidene)acetate, was confirmed by x-ray diffraction analysis (Bremanis et al., 1987).
Physicochemical Properties
- Organic ligands, including a compound structurally related to 1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl-acetic acid, were characterized using various spectroscopic and physico-chemical methods. Molecular modeling was employed to analyze steric and energy properties (EL-Fattah et al., 2013).
Anticancer and Antifungal Potential
- A study on rhodanineacetic acid derivatives, which are structurally related to the compound , revealed potential antifungal properties. These compounds were synthesized and tested against several fungal species (Doležel et al., 2009).
- Additionally, 1,3-disubstituted-2-thioxo-imidazolidin-4-ones, a related class of compounds, were explored as potential anti-tumor agents (Elhady, 2015).
Optical Properties
- Linear and nonlinear optical properties of derivatives of 1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl-acetic acid were studied. The research focused on the spectral distribution of refractive index and the optical energy gap, highlighting potential applications in optical materials (El-Ghamaz et al., 2018).
Fluorescent Chemical Sensor
- A fluorescent compound derived from a structure similar to 1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl-acetic acid was synthesized. This compound showed selective fluorescent quenching effects with Co2+, indicating its potential as a chemical sensor for specific metal ions (Rui-j, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-2-3-10-7(13)5(4-6(11)12)9-8(10)14/h2,5H,1,3-4H2,(H,9,14)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDKYSUVIHFRFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(NC1=S)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389774 |
Source
|
Record name | [5-Oxo-1-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid | |
CAS RN |
55523-05-2 |
Source
|
Record name | [5-Oxo-1-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.